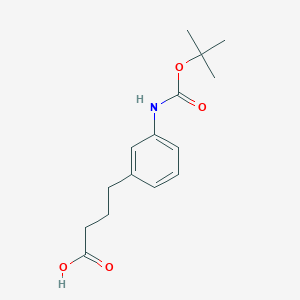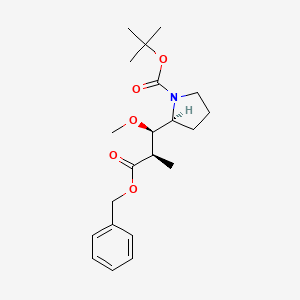
Boc-4-(3-aminophenyl)butanoic acid
Vue d'ensemble
Description
Boc-4-(3-aminophenyl)butanoic acid is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 . It is used for research purposes .
Synthesis Analysis
The synthesis of Boc-4-(3-aminophenyl)butanoic acid involves the use of tert-butyloxycarbonyl (Boc) as a protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A study has also shown that Boc-protected amino acid ionic liquids (Boc-AAILs) were used as starting materials in dipeptide synthesis .Molecular Structure Analysis
The molecular structure of Boc-4-(3-aminophenyl)butanoic acid is represented by the formula C15H21NO4 . The compound consists of a butanoic acid chain with an aminophenyl group at the 4th carbon and a Boc group attached to the nitrogen of the aminophenyl group .Chemical Reactions Analysis
The chemical reactions involving Boc-4-(3-aminophenyl)butanoic acid are primarily related to its role as a protecting group for amines in organic synthesis . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
Boc-4-(3-aminophenyl)butanoic acid has a molecular weight of 279.33 g/mol . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Proteomics Research
“Boc-4-(3-aminophenyl)butanoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions in a comprehensive manner.
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura coupling , a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds. The reaction involves the coupling of a boronic acid with an organohalide in the presence of a base and a palladium catalyst.
Sensing Applications
Boronic acids, which are part of the structure of “Boc-4-(3-aminophenyl)butanoic acid”, have been utilized in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications.
Biological Labelling
Boronic acids can be used for biological labelling . This involves attaching a label to a molecule of interest, such as a protein, DNA, or RNA, so that it can be detected or purified from a mixture.
Protein Manipulation and Modification
Boronic acids can be used for protein manipulation and modification . This can involve changing the structure of a protein to alter its function, or attaching other molecules to a protein to change its properties.
Separation Technologies
Boronic acids can be used in separation technologies . This can involve using boronic acids to selectively bind to certain molecules in a mixture, allowing them to be separated from the rest of the mixture.
Development of Therapeutics
Boronic acids are also used in the development of therapeutics . This can involve using boronic acids as a part of drug molecules, or using them to deliver drugs to specific parts of the body.
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This involves using boronic acids to create a material that can slowly release insulin into the body, helping to control blood sugar levels in people with diabetes.
Safety and Hazards
When handling Boc-4-(3-aminophenyl)butanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-8-4-6-11(10-12)7-5-9-13(17)18/h4,6,8,10H,5,7,9H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKOUTCNYOGNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-(3-aminophenyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-methylphenoxy)methyl]benzoic Acid](/img/structure/B3104674.png)
![4-[(2,3-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104682.png)
![4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid](/img/structure/B3104688.png)

![4-[(3,5-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104703.png)
![3-Azatricyclo[4.2.2.0(2)]decan-4-one](/img/structure/B3104719.png)






![tert-butyl 2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)acetate](/img/structure/B3104765.png)
